molecular formula C10H14ClNS B13528879 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine

Cat. No.: B13528879
M. Wt: 215.74 g/mol
InChI Key: FZFHDODULZLAPA-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine is a chemical compound offered for research and development purposes. It belongs to the class of chlorothiophene derivatives, which are frequently utilized as key synthetic intermediates and building blocks in medicinal chemistry . The 5-chlorothiophene moiety is a common structural feature in the development of pharmacologically active molecules, including compounds investigated for anti-inflammatory applications . As a chiral amine, this substance may serve as a precursor for the synthesis of more complex molecules, such as Schiff bases or other nitrogen-containing heterocycles, which are prevalent in drug discovery efforts . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct their own safety and specification analyses prior to use.

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H14ClNS/c11-9-5-4-8(13-9)10(12)6-2-1-3-7-10/h4-5H,1-3,6-7,12H2

InChI Key

FZFHDODULZLAPA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(S2)Cl)N

Origin of Product

United States

Preparation Methods

One-Pot Chlorination and Oxidation Method

A patented one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid, a key intermediate, involves:

  • Chlorination of 2-thiophenecarboxaldehyde under controlled temperature (-10 to 30 °C) and molar ratios of chlorine gas to substrate (0.9:1 to 4:1).
  • Subsequent reaction with sodium hydroxide solution at low temperatures (0 to 30 °C) with further chlorine introduction.
  • Quenching with sodium sulfite and extraction using organic solvents such as dichloromethane.
  • Acidification to precipitate the 5-chlorothiophene-2-carboxylic acid with purity around 92%, followed by recrystallization and drying.

This method is efficient, avoids intermediate isolation, and provides high purity product suitable for further transformations.

Step Reagents & Conditions Outcome
1 Chlorine gas, 2-thiophenecarboxaldehyde, -10 to 30 °C, 1-20 h 5-chloro-2-thiophenecarboxaldehyde intermediate
2 Sodium hydroxide (20%), chlorine gas, 0-30 °C Oxidation to 5-chlorothiophene-2-carboxylic acid
3 Sodium sulfite quench, extraction, acidification Isolation of product (92% purity)

Preparation of Cyclohexan-1-amine Derivative

The cyclohexan-1-amine portion is introduced by amination of cyclohexane or its derivatives. Several methods exist:

Reduction of Cyclohexenyl Precursors

A related process for preparing cyclohexan-1-amine derivatives involves:

  • Starting from 2-(1-cyclohexenyl)ethylamine, which can be synthesized by reduction of phenylethylamine in the presence of lithium and primary or secondary aliphatic alkylamines as solvents.
  • The reaction is carried out under inert atmosphere at low temperatures (-100 to -10 °C).
  • The product is isolated by distillation and extraction, yielding high purity amine with minimized by-products.

This approach provides access to cyclohexan-1-amine derivatives with controlled stereochemistry and minimal impurities.

Step Reagents & Conditions Outcome
1 Phenylethylamine, lithium, primary/secondary alkylamine, -100 to -10 °C, inert atmosphere Reduction to 2-(1-cyclohexenyl)ethylamine
2 Distillation, extraction Isolation of cyclohexan-1-amine derivative

Coupling of 5-Chlorothiophen-2-yl with Cyclohexan-1-amine

The final step involves coupling the 5-chlorothiophen-2-yl moiety to the cyclohexan-1-amine. While direct literature on 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine synthesis is limited, analogous procedures for attaching heteroaryl groups to amines involve:

  • Nucleophilic substitution or cross-coupling reactions where the amine acts as a nucleophile attacking an activated 5-chlorothiophene derivative (e.g., halogenated or sulfonylated intermediates).
  • Use of palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type coupling to form the C-N bond.
  • Reaction conditions typically require inert atmosphere, elevated temperatures (50-120 °C), and appropriate ligands or bases.

From the synthesis of related compounds such as (E)-2-(benzylamino)-N'-((5-chlorothiophen-2-yl)sulfonyl)-N,N-diisopropylacetimidamide, it is evident that 5-chlorothiophene derivatives can be functionalized and coupled with amines under mild conditions with good yields.

Step Reagents & Conditions Outcome
1 5-chlorothiophene derivative (e.g., halide or sulfonyl), cyclohexan-1-amine, Pd or Cu catalyst, base, inert atmosphere, 50-120 °C Formation of 1-(5-chlorothiophen-2-yl)cyclohexan-1-amine

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield/Purity Reference
5-Chlorothiophene Intermediate One-pot chlorination and oxidation Chlorine gas, 2-thiophenecarboxaldehyde, NaOH, sodium sulfite, organic extraction, acidification 92% purity
Cyclohexan-1-amine Derivative Reduction of phenylethylamine Lithium, primary/secondary alkylamines, -100 to -10 °C, inert atmosphere ~70% yield, 98% purity
Coupling to form final compound Pd or Cu-catalyzed amination 5-chlorothiophene derivative, cyclohexan-1-amine, catalyst, base, 50-120 °C Good yields typical

Research Findings and Notes

  • The one-pot chlorination method for 5-chlorothiophene derivatives is scalable and efficient, minimizing purification steps and improving purity.
  • Reduction of phenylethylamine to cyclohexan-1-amine derivatives using lithium and alkylamines is a well-established method offering good control over side products.
  • Palladium and copper-catalyzed amination reactions are versatile and widely used for attaching heteroaryl groups to amines, facilitating the synthesis of complex molecules like 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine.
  • Reaction atmospheres are typically inert (nitrogen or argon) to avoid side reactions.
  • Temperature control is critical in all steps to optimize yield and purity.

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine, differing primarily in substituent groups:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-(3-Bromophenyl)cyclohexan-1-amine HCl C₁₂H₁₆BrN·HCl 3-Bromophenyl 290.62 Research chemical; solubility in DMSO, methanol
1-(4-Chlorobenzyl)cyclohexan-1-amine C₁₃H₁₈ClN 4-Chlorobenzyl 223.74 Intermediate in organic synthesis
3-MeO-PCE (N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine) C₁₅H₂₃NO 3-Methoxyphenyl, ethylamine 233.35 Psychoactive NMDA receptor antagonist
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one C₁₄H₁₉NO₂ 3-Methoxyphenyl, methylamino, ketone 233.31 Ketamine analog; detected in forensic analysis

Key Observations :

  • Substituent Impact : The chlorothiophene group in the target compound introduces sulfur-based aromaticity and electronegativity, contrasting with halogenated phenyl (e.g., bromo, chloro) or methoxy-phenyl groups in analogs. Sulfur’s larger atomic radius and polarizability may enhance lipophilicity compared to oxygen-containing substituents (e.g., methoxy) .
  • Functional Groups: The primary amine in the target compound differs from secondary/tertiary amines (e.g., 3-MeO-PCE) or ketones (e.g., 2-(3-methoxyphenyl)cyclohexanone), which alter receptor binding and metabolic stability .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., 1-(3-Bromophenyl)cyclohexan-1-amine HCl) exhibit moderate solubility in polar solvents like DMSO and methanol, while non-ionic analogs (e.g., 1-(4-Chlorobenzyl)cyclohexan-1-amine) may display lower aqueous solubility due to increased hydrophobicity .

Q & A

Q. What are the optimal synthetic routes for 1-(5-Chlorothiophen-2-yl)cyclohexan-1-amine?

The synthesis typically involves multi-step reactions:

  • Step 1: Cyclohexanone is functionalized with a chlorothiophene group via Friedel-Crafts alkylation or nucleophilic substitution, requiring catalysts like AlCl₃ or acidic conditions .
  • Step 2: Reductive amination or Gabriel synthesis introduces the amine group. Sodium cyanoborohydride or Pd/C-mediated hydrogenation are common reducing agents .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization ensures purity. HPLC with C18 columns is recommended for final validation .

Q. How is the purity and structural integrity of this compound verified?

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirms cyclohexane ring conformation and chlorothiophene substitution patterns. For example, the thiophene proton signals appear at δ 6.5–7.0 ppm .
    • FT-IR: Peaks at ~3400 cm⁻¹ (N-H stretch) and 680 cm⁻¹ (C-Cl) validate functional groups .
  • Chromatography: HPLC (reverse-phase, UV detection at 254 nm) quantifies purity (>95% typical) .

Q. What are the primary applications of this compound in basic research?

  • Chemical Building Block: Used to synthesize complex heterocycles via Suzuki coupling or nucleophilic aromatic substitution .
  • Biological Probes: Preliminary studies suggest interactions with neurotransmitter receptors (e.g., serotonin receptors), though specificity requires further validation .

Advanced Research Questions

Q. How do computational models predict the compound’s interactions with biological targets?

  • Molecular Docking: Schrödinger Suite or AutoDock Vina models interactions with CNS receptors. The chlorothiophene group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
  • MD Simulations: AMBER or GROMACS assess stability in lipid bilayers, revealing conformational flexibility of the cyclohexane ring .

Q. What strategies resolve contradictions in reported biological activities?

  • Dose-Response Studies: EC₅₀/IC₅₀ values vary across assays (e.g., µM-range in receptor binding vs. mM in enzyme inhibition). Standardize protocols using reference compounds (e.g., ketamine for NMDA receptor assays) .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Q. How does the chlorine substituent influence reactivity and stability?

  • Electronic Effects: The chlorine atom increases electrophilicity at the thiophene ring, facilitating cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Stability: Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days, indicating robustness for long-term storage .

Q. What advanced techniques characterize its solid-state properties?

  • SC-XRD (Single-Crystal X-Ray Diffraction): Resolves cyclohexane chair conformation and dihedral angles between thiophene and amine groups .
  • DSC/TGA: Melting points (~150–160°C) and thermal decomposition profiles guide formulation development .

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